molecular formula C8H14N4 B11916535 2-(Tert-butyl)pyrimidine-4,5-diamine

2-(Tert-butyl)pyrimidine-4,5-diamine

Cat. No.: B11916535
M. Wt: 166.22 g/mol
InChI Key: ZKPUNCXNDMGFFH-UHFFFAOYSA-N
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Description

2-(Tert-butyl)pyrimidine-4,5-diamine is a chemical compound intended for research and development applications. This product is strictly for research use and is not intended for diagnostic or therapeutic uses. Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. They serve as key scaffolds in the development of novel therapeutic agents. For instance, structurally similar 2,4-disubstituted pyrimidines have been identified as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, presenting a promising avenue for novel antimalarial drug development . Furthermore, pyrimidine-based compounds have been extensively researched as selective inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), which is a therapeutic target for neurodegenerative disorders . The aminopyrimidine moiety is a privileged structure in drug discovery, often contributing to vital hydrogen bonding interactions with biological targets. The tert-butyl group, a common substituent in medicinal chemistry, can enhance a compound's pharmacokinetic properties by influencing its metabolic stability and binding affinity to hydrophobic pockets within enzymes . Researchers value this compound for its potential as a building block in synthesizing more complex, biologically active molecules, including fused bicyclic systems like pyrimidopyrimidines, which are known to exhibit diverse pharmacological effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-tert-butylpyrimidine-4,5-diamine

InChI

InChI=1S/C8H14N4/c1-8(2,3)7-11-4-5(9)6(10)12-7/h4H,9H2,1-3H3,(H2,10,11,12)

InChI Key

ZKPUNCXNDMGFFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=N1)N)N

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl Pyrimidine 4,5 Diamine and Analogs

Strategic Approaches to Pyrimidine (B1678525) Core Construction

The formation of the central pyrimidine ring is a critical step in the synthesis of 2-(tert-butyl)pyrimidine-4,5-diamine. Methodologies for this transformation are diverse, ranging from classical condensation reactions to modern multi-component approaches.

Multi-component Condensation Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines from simple starting materials in a single step. These reactions are highly valued for their ability to rapidly generate molecular diversity.

One common strategy for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. This approach, known as the Pinner synthesis, is a versatile method for constructing the pyrimidine ring. For the synthesis of this compound, pivalamidine (2,2-dimethylpropanimidamide) would serve as the source of the 2-tert-butyl group. The choice of the three-carbon component is crucial for introducing the desired functionalities at the 4 and 5 positions.

A plausible multi-component strategy for a 4,5-diamino-substituted pyrimidine would involve the reaction of an appropriate three-carbon synthon bearing masked or precursor amino groups with pivalamidine. For instance, a three-component coupling reaction involving a functionalized enamine, an orthoester, and an ammonium salt has been utilized for the synthesis of 4,5-disubstituted pyrimidines acs.org.

Another relevant MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a powerful tool for the synthesis of imidazo[1,2-a]-heterocycles from amidines, aldehydes, and isocyanides beilstein-journals.orgscispace.com. While this reaction typically yields fused imidazole (B134444) rings, modifications and alternative reaction pathways could potentially be explored for the construction of the pyrimidine-4,5-diamine scaffold. For example, a four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides, demonstrating the versatility of MCRs in accessing diverse pyrimidine derivatives sci-hub.se.

Reaction Type Components Key Features Potential Application for Target Synthesis
Pinner Synthesis1,3-Dicarbonyl compound, AmidineVersatile, well-establishedCondensation of a suitable 1,3-dicarbonyl precursor with pivalamidine.
Three-component couplingEnamine, Orthoester, Ammonium acetateEfficient for 4,5-disubstitutionCan be adapted to introduce amino or precursor groups at C4 and C5. acs.org
Groebke–Blackburn–BienayméAmidine, Aldehyde, IsocyanideForms fused imidazolesPotential for modification to yield pyrimidine-4,5-diamines. beilstein-journals.orgscispace.com
Four-component reactionAmidines, Olefins, DMFProvides pyrimidine carboxamidesHighlights the adaptability of MCRs for pyrimidine synthesis. sci-hub.se

Syntheses from Pyrimidine-Carboxylate Precursors

An alternative strategy involves the construction of a pyrimidine ring with a carboxylate group at the 5-position, which can then be converted to an amino group. This approach allows for the late-stage introduction of the C5-amino functionality.

A common method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an amidinium salt. In the context of synthesizing the target molecule, pivalamidine hydrochloride could be used to introduce the 2-tert-butyl group. The resulting 2-tert-butylpyrimidine-5-carboxylate would then require further functionalization.

The conversion of the carboxylate group to an amino group can be achieved through a Curtius, Hofmann, or Schmidt rearrangement. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to an acyl azide. Thermal or photochemical rearrangement of the acyl azide (Curtius rearrangement) would yield an isocyanate, which upon hydrolysis, would provide the desired 5-aminopyrimidine.

Modified Procedures for 2,4-Disubstituted Pyrimidine Scaffolds

The synthesis of 2,4-disubstituted pyrimidines often starts from readily available pyrimidine precursors. A common starting material is 2,4-dichloropyrimidine, which can be prepared from uracil (B121893). The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, allowing for the sequential introduction of different substituents.

For the synthesis of a 2-tert-butyl derivative, a tert-butyl nucleophile, such as tert-butyllithium or a tert-butyl Grignard reagent, could be reacted with a suitable pyrimidine precursor. However, the direct introduction of a tert-butyl group at the 2-position of a pre-formed pyrimidine ring can be challenging due to the steric hindrance of the tert-butyl group.

A more viable approach involves starting with a precursor that already contains the 2-tert-butyl group. For example, the condensation of pivalamidine with a suitable three-carbon synthon can directly yield a 2-tert-butylpyrimidine. Subsequent functionalization at the 4- and 5-positions can then be carried out. For instance, a 2-tert-butyl-4-chloropyrimidine could be synthesized and then subjected to amination at the 4-position, followed by functionalization at the 5-position. The introduction of the 5-amino group could be achieved by nitration of the pyrimidine ring followed by reduction, or through halogenation at the 5-position followed by amination.

Introduction and Functionalization of Tert-butyl and Amino Groups

The introduction of the tert-butyl and amino groups at the desired positions of the pyrimidine ring is a key aspect of the synthesis. These functional groups significantly influence the chemical and biological properties of the final compound.

Methods for Incorporating Tert-butyl Moieties onto Pyrimidine Rings or Side Chains

Direct tert-butylation of a pre-formed pyrimidine ring is generally difficult due to steric hindrance. However, under specific conditions, such as Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst, this transformation might be possible, although yields are often low and regioselectivity can be an issue.

A more common and efficient approach is to incorporate the tert-butyl group into one of the starting materials for the pyrimidine ring construction. As mentioned earlier, the use of pivalamidine in condensation reactions is a straightforward method to introduce the tert-butyl group at the 2-position of the pyrimidine ring.

Alternatively, a tert-butyl group can be introduced onto a side chain, which is then used to construct the pyrimidine ring. For example, a ketone bearing a tert-butyl group can be used as the three-carbon component in a condensation reaction with an amidine.

Tert-butyl nitrite (TBN) is a versatile reagent in organic synthesis, often used as a source of nitric oxide or as a diazotizing agent beilstein-journals.orgnih.govmdpi.comrug.nl. While not a direct method for introducing a tert-butyl group, TBN can be used to generate reactive intermediates that can lead to the functionalization of pyrimidine rings.

For instance, TBN can be used in radical reactions to introduce functional groups onto heterocyclic systems rsc.org. It can also be used for the deamination of aromatic amines via diazotization core.ac.ukyoutube.com. In the context of pyrimidine synthesis, TBN could potentially be used to functionalize a pre-existing amino group on the pyrimidine ring or to generate a radical species that could react with the pyrimidine core. For example, TBN has been used in the synthesis of pyrido[2,3-d]pyrimidines through an oxidative reaction researchgate.net.

While a direct reaction of this compound with tert-butyl nitrite is not explicitly documented for the purpose of further tert-butylation, TBN is known to react with primary aromatic amines to form diazonium salts. In a diaminopyrimidine, this could lead to diazotization of one or both amino groups, which could then be subjected to various nucleophilic substitution reactions. This reactivity highlights a potential pathway for further functionalization of the target molecule rather than for the introduction of the tert-butyl group itself.

Method Description Advantages Challenges
Friedel-Crafts AlkylationDirect reaction of pyrimidine with a tert-butyl halide and a Lewis acid.Direct introduction onto the ring.Low yields, poor regioselectivity, harsh conditions.
Pinner Synthesis with PivalamidineCondensation of a 1,3-dicarbonyl compound with pivalamidine.High regioselectivity for the 2-position, mild conditions.Requires a suitable 1,3-dicarbonyl precursor.
Radical Reactions with TBNGeneration of radicals that can react with the pyrimidine ring.Can introduce various functional groups.Not a direct method for tert-butylation.
Diazotization with TBNReaction with amino groups to form diazonium salts for further substitution.Useful for functional group interconversion.Not a method for introducing the tert-butyl group.

Derivatization of Amino Groups on Pyrimidine Scaffolds

An alternative and widely used strategy involves the modification of amino groups already present on a pyrimidine core. nih.govresearchgate.net This approach is particularly useful for introducing diversity into the final molecules, especially in the context of medicinal chemistry where pyrimidine scaffolds are prevalent in kinase inhibitors. nih.govnih.govacs.org

The amino groups on a pyrimidine ring can readily undergo acylation and sulfonylation reactions. The formation of O-acyl and O-sulfonyl derivatives of certain 4(6)-hydroxypyrimidines is promoted by the presence of a bulky substituent at the pyrimidine 2-position. rsc.org 2-Alkylamino-, 2-amino-, and 2-acetylamino-4-hydroxy-pyrimidines undergo O-acylation with pivaloyl chloride and with aroyl halides, and O-sulphonylation with arylsulphonyl halides. rsc.org

The synthesis of diaminopyrimidine sulfonate derivatives has also been reported, where pyrimidinols are reacted with sulfonyl chlorides. acs.org These reactions demonstrate the reactivity of amino and hydroxyl groups on the pyrimidine ring towards acylation and sulfonylation reagents.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org In the context of pyrimidine synthesis, this strategy can be employed to introduce or modify amino substituents.

The process can be carried out directly by combining the carbonyl compound, the amine, and a reducing agent in a one-pot reaction. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). wikipedia.orgcommonorganicchemistry.com For instance, the synthesis of various 4,5-disubstituted pyrimidine derivatives can be achieved through a ZnCl2-catalyzed three-component coupling reaction. organic-chemistry.org

Conversion of Precursor Functionalities

The desired amino groups on the pyrimidine ring can also be generated from other functional groups through chemical transformations.

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. quimicaorganica.org This strategy is applicable to the synthesis of aminopyrimidines. The nitro group can be reduced to an amine through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Other reagents such as tin(II) chloride (SnCl2) or zinc (Zn) in acidic media also provide mild conditions for this reduction. commonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups present in the molecule. commonorganicchemistry.com

This six-electron reduction proceeds through nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov The process is catalyzed by a variety of enzymes known as nitroreductases in biological systems. nih.gov In synthetic chemistry, a novel process for the reduction of nitro groups to amino derivatives utilizes trichlorosilane and an organic base, offering high chemoselectivity. google.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidine Intermediates

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for the synthesis of aminopyrimidines from halogenated precursors. This method relies on the electron-deficient nature of the pyrimidine ring, which facilitates the attack of nucleophiles, such as amines, on carbon atoms bearing a suitable leaving group, typically a halogen. The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate.

For the synthesis of 4,5-diamino analogs, a dihalogenated pyrimidine is a common starting point. For instance, the synthesis of various 2,4-diaminopyrimidine derivatives often begins with a commercially available dichloropyrimidine. In a representative procedure for an analogous system, 2-amino-4,6-dichloropyrimidine is treated with a variety of amines in the presence of a base like triethylamine. mdpi.com This reaction can be conducted under solvent-free conditions at elevated temperatures (80–90 °C), demonstrating the robustness of the SNAr pathway for generating di-substituted products. mdpi.com

Similarly, the synthesis of 2,4-diamino-6-substituted pyrimidines can be achieved by reacting 2,4-diamino-6-chloropyrimidine with nucleophiles like (S)-2,3-isopropylidene glycerol in the presence of sodium hydride. nih.gov This highlights the versatility of using halogenated pyrimidines to introduce not only amino groups but also other functionalities through nucleophilic substitution.

The general scheme for preparing a diamino-pyrimidine from a dichloro-pyrimidine precursor via a two-step SNAr reaction is illustrated below. The first substitution is typically faster and occurs under milder conditions than the second, allowing for the potential synthesis of asymmetrically substituted diamines.

General Reaction Scheme for SNAr on a Dichloropyrimidine General reaction scheme showing a dichloropyrimidine reacting sequentially with two different amines (R1-NH2 and R2-NH2) to form a diaminopyrimidine.

Figure 1. Stepwise nucleophilic aromatic substitution on a generic dichloropyrimidine to yield a diaminopyrimidine. The specific precursor for this compound would be 2-(Tert-butyl)-4,5-dichloropyrimidine.

While direct synthesis examples for this compound are not prominently detailed in readily available literature, the synthesis would analogously proceed from 2-(tert-butyl)-4,5-dihalopyrimidine, most likely the dichloro- or dibromo- derivative. The bulky tert-butyl group at the C2 position may sterically hinder the substitution at C4, potentially requiring more forcing reaction conditions compared to less substituted analogs.

Optimization of Synthetic Conditions and Scalability

The transition from laboratory-scale synthesis to large-scale production necessitates a thorough optimization of reaction conditions to ensure efficiency, safety, purity, and cost-effectiveness.

Enhancement of Reaction Yields and Purity

The efficiency of SNAr amination reactions on halogenated pyrimidines is highly dependent on several factors, including the solvent, base, temperature, and presence of a catalyst. Optimizing these parameters is crucial for maximizing product yield and minimizing the formation of impurities, such as byproducts from competing solvolysis reactions.

Recent studies have explored more environmentally benign solvent systems. For example, the amination of fused chloropyrimidines has been successfully performed in water, promoted by hydrochloric acid. nih.govacs.org This approach can offer higher reaction rates compared to organic solvents like isopropanol or DMF. nih.gov However, careful control of the acid concentration is critical; an optimal amount of acid protonates the pyrimidine ring, activating it for nucleophilic attack, but an excess can protonate the amine nucleophile, rendering it inactive. acs.org

The choice of base is also critical. While tertiary amines like triethylamine are commonly used to scavenge the HX acid formed during the reaction, other bases such as potassium carbonate or potassium fluoride have also been employed. nih.gov For solvent-free reactions, using an excess of a liquid amine nucleophile or a tertiary amine can serve as both the reactant and the reaction medium. mdpi.com

The table below summarizes various conditions used for the amination of halogenated pyrimidines, illustrating the range of parameters that can be optimized.

Halogenated PyrimidineNucleophileSolventBase/CatalystTemperature (°C)Yield (%)Reference
2-Amino-4,6-dichloropyrimidineVarious AminesSolvent-freeTriethylamine80–90Good to Excellent mdpi.com
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineWaterHCl (catalytic)80>50% conversion acs.org
2,4-Diamino-6-chloropyrimidine(S)-2,3-isopropylidene glycerolDMSONaHNot specified77 nih.gov
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAniline2-PropanolHCl (catalytic)80Lower than in water nih.gov

Chemical Reactivity and Transformations of 2 Tert Butyl Pyrimidine 4,5 Diamine Derivatives

Reactions Involving Amino Functionalities

The two amino groups at the C4 and C5 positions of the pyrimidine (B1678525) ring are primary sites for a variety of chemical transformations. Their nucleophilic character allows for oxidation, condensation, and the formation of numerous derivatives.

Oxidation Pathways of Amino Groups

While direct oxidation of the amino groups on 2-(tert-butyl)pyrimidine-4,5-diamine is not extensively documented in dedicated studies, the reactivity can be inferred from the behavior of analogous aromatic amines and pyrimidine systems. Generally, the oxidation of arylamines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions.

In the context of pyrimidines, oxidative processes have been observed. For instance, the oxidation of pyrimidine bases by photochemically generated tert-butoxyl (t-BuO•) radicals proceeds via addition of the radical to the C5 or C6 position of the pyrimidine ring, leading to the formation of a pyrimidine base radical that subsequently reacts to form oxidized products like 5,6-dihydroxypyrimidines. nih.gov Furthermore, oxidative aromatization of dihydropyrimidine (B8664642) systems is a known transformation, suggesting the stability of the pyrimidine core under certain oxidative conditions. mdpi.com

For this compound, the presence of two amino groups suggests that controlled oxidation could lead to the formation of diimines or quinone-diimines, which are highly reactive intermediates for further functionalization. However, the specific influence of the 2-tert-butyl group on these oxidation pathways requires further empirical investigation.

Condensation Reactions Forming Schiff Bases and Related Compounds

The vicinal diamino arrangement in this compound makes it an excellent substrate for condensation reactions with carbonyl compounds. These reactions typically involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form an imine, commonly known as a Schiff base. youtube.com

The reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, is a classical method for forming fused pyrazine (B50134) rings, leading to the synthesis of pteridines (pyrimido[4,5-b]pyrazines). Similarly, condensation with α-halogenated ketones or aldehydes can lead to the formation of pyrimido[4,5-b] researchgate.netstackexchange.comoxazines. rsc.org

The general scheme for the formation of Schiff bases from 4,5-diaminopyrimidines and subsequent cyclization is a cornerstone in the synthesis of purines and their analogs. researchgate.netacs.orgacs.org For example, reaction with formic acid or its derivatives can lead to the formation of a fused imidazole (B134444) ring, yielding 2-tert-butylpurine. The reaction of 4,5-diaminopyrimidines with various aldehydes can produce a range of substituted purine (B94841) derivatives. researchgate.net The process often involves the initial formation of a Schiff base at one amino group, followed by an intramolecular cyclization and subsequent aromatization. mdpi.com

ReagentProduct TypeFused Ring System
1,2-Dicarbonyl compounds (e.g., glyoxal)PteridinesPyrazine
α-Halogenated ketones/aldehydesPyrimido researchgate.netstackexchange.comoxazinesOxazine
Formic acid / FormamidePurinesImidazole
Other aldehydesSubstituted PurinesImidazole

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly at the carbon atoms not bearing the amino groups.

Nucleophilic Substitution Reactions on the Pyrimidine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine ring. In general, for pyrimidines, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. stackexchange.com This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4/C6.

In the case of this compound, the C2 position is already substituted. The primary sites for nucleophilic substitution would be at the C6 position, assuming a suitable leaving group is present. The bulky tert-butyl group at the C2 position is likely to exert a significant steric hindrance, potentially influencing the rate and regioselectivity of substitution reactions on the pyrimidine core. wikipedia.org For instance, the introduction of a leaving group, such as a halogen or a sulfonyl group, at the C6 position would enable the introduction of various nucleophiles, including amines, alkoxides, and thiolates. nih.govrsc.orgacs.org

The reactivity of substituted pyrimidines in SNAr reactions is enhanced by electron-withdrawing groups on the ring. nih.gov While the amino groups at C4 and C5 are electron-donating, their effect is counteracted by the inherent electron-deficient nature of the pyrimidine ring.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The 4,5-diamino functionality is a versatile precursor for the construction of a wide variety of fused heterocyclic systems. This is one of the most important areas of reactivity for this class of compounds. The two adjacent amino groups can react with bifunctional electrophiles to form five- or six-membered rings fused to the pyrimidine core.

As mentioned previously, reaction with 1,2-dicarbonyl compounds yields pteridines. researchgate.net The synthesis of purines through cyclization with reagents like formic acid, formamide, or orthoesters is a well-established and crucial transformation, as purine derivatives are fundamental components of nucleic acids and have significant biological activity. researchgate.netacs.orgacs.orgresearchgate.netnih.gov The general applicability of this reaction suggests that this compound would readily form 2-tert-butyl-substituted purines.

Furthermore, condensation with β-dicarbonyl compounds can lead to the formation of pyrimido[4,5-b]pyridines. researchgate.net The versatility of this approach allows for the synthesis of a diverse library of fused heterocyclic compounds with potential applications in medicinal chemistry. rsc.orgmdpi.comresearchgate.net

Reagent ClassFused Heterocycle
1,2-DicarbonylsPteridine
Formic acid derivativesPurine
β-Dicarbonyl compoundsPyrimido[4,5-b]pyridine
α-HaloketonesPyrimido researchgate.netstackexchange.comoxazine

Transformations at the Tert-butyl Moiety and its Influence on Reactivity

The tert-butyl group at the C2 position of the pyrimidine ring is generally considered to be chemically robust and sterically demanding.

Direct chemical transformation of the tert-butyl group itself is challenging under typical synthetic conditions. The absence of benzylic hydrogens makes it resistant to oxidation reactions that typically cleave alkyl side chains on aromatic rings. pressbooks.pub

The primary role of the tert-butyl group is to exert steric and electronic effects on the reactivity of the molecule.

Steric Hindrance : The bulkiness of the tert-butyl group can hinder the approach of reagents to the adjacent nitrogen atoms (N1 and N3) and the C6 position of the pyrimidine ring. rsc.orgucalgary.ca This steric shielding can influence the regioselectivity of reactions such as alkylation or nucleophilic substitution. For example, in electrophilic aromatic substitution on tert-butylbenzene, substitution at the ortho position is disfavored compared to the para position. msu.edu A similar effect would be expected for reactions on the pyrimidine ring. This steric hindrance is a known feature of bulky bases like 2,6-di-tert-butylpyridine (B51100) and 2,4,6-tri-tert-butylpyrimidine (B1306805). wikipedia.orgacs.orgsigmaaldrich.comwikipedia.org

Mechanistic Investigations of Chemical Processes

Elucidation of Reaction Pathways and Identification of Intermediates

The synthesis of substituted pyrimidines often involves multi-step sequences where the identification of reaction pathways and intermediates is key to improving yields and developing new analogues. While specific studies detailing the complete mechanistic pathway for 2-(Tert-butyl)pyrimidine-4,5-diamine are not extensively documented, the general principles of pyrimidine (B1678525) synthesis offer a strong basis for its formation.

Typically, the construction of the pyrimidine ring follows a condensation reaction between a 1,3-dicarbonyl compound or its equivalent and an amidine. For this compound, a plausible synthetic route involves the reaction of a suitable precursor with pivalamidine. The reaction likely proceeds through a series of intermediates. For instance, the synthesis of related 2,4-diaminopyrimidines often starts from compounds like 2,4-diamino-6-chloropyrimidine, which can then be functionalized. nih.gov The synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives, for example, begins with the reaction of a nucleophile with 2,4-diamino-6-chloropyrimidine to yield a 2,4-diamino-6-substituted pyrimidine. mdpi.com This intermediate is then halogenated at the 5-position before undergoing a Suzuki reaction to introduce an aryl group. mdpi.com

In a different approach, the synthesis of pyrimidine-2,4,5-triamine (B1267316) has been achieved through the reduction of 5-nitropyrimidine-2,4-diamine (B43640). mdpi.com This suggests that this compound could potentially be synthesized from a corresponding nitro-substituted precursor. The reaction to form pyrimidine-2,4,5-triamine involves adding sodium dithionite (B78146) to 5-nitropyrimidine-2,4-diamine in water at an elevated temperature. mdpi.com

The table below outlines a hypothetical reaction pathway for the synthesis of a diaminopyrimidine, illustrating the types of intermediates that might be involved.

Step Reaction Type Reactants Intermediate/Product Key Features
1Nucleophilic Substitution2,4-Diamino-6-chloropyrimidine, Alcohol2,4-Diamino-6-alkoxypyrimidineFormation of an ether linkage. nih.gov
2Electrophilic Halogenation2,4-Diamino-6-alkoxypyrimidine, N-Iodosuccinimide2,4-Diamino-5-iodo-6-alkoxypyrimidineIntroduction of a halogen for further functionalization. mdpi.com
3Suzuki Coupling2,4-Diamino-5-iodo-6-alkoxypyrimidine, Arylboronic acid2,4-Diamino-5-aryl-6-alkoxypyrimidinePalladium-catalyzed C-C bond formation. mdpi.com
4Deprotection2,4-Diamino-5-aryl-6-alkoxypyrimidine2,4-Diamino-5-aryl-6-hydroxypyrimidineRemoval of protecting groups to yield the final product. mdpi.com

Mechanistic Insights into Nucleophilic Substitution on Pyrimidine Systems

Nucleophilic substitution is a fundamental reaction class for pyrimidine systems. The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups or leaving groups. In the case of this compound, the electronic and steric effects of its substituents play a significant role in its reactivity.

The two amino groups at the C4 and C5 positions are electron-donating, which would generally decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyrimidine. However, if one of the amino groups is transformed into a good leaving group, intramolecular or intermolecular nucleophilic substitution could occur.

The tert-butyl group at the C2 position exerts a significant steric hindrance. This bulkiness can shield the adjacent positions from nucleophilic attack, a phenomenon well-documented in neopentyl systems which are known to be sterically hindered. nih.gov For S_N2 reactions, neopentyl bromide reacts about 10^5 times slower than other primary alkyl bromides due to this steric hindrance. nih.gov This suggests that nucleophilic attack at the C2 position of the pyrimidine ring would be highly disfavored. The primary influence of the tert-butyl group is therefore likely to be steric, directing incoming reagents to other positions on the ring or on its substituents.

Catalytic Mechanisms in Pyrimidine Synthesis and Functionalization

Catalysis is instrumental in modern organic synthesis, enabling efficient and selective transformations. chemscene.com The synthesis and functionalization of pyrimidines frequently employ catalytic methods, particularly transition-metal catalysis. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely used to form C-C bonds on the pyrimidine core. mdpi.com For instance, the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines has been achieved using a palladium catalyst to couple a 5-iodo-pyrimidine intermediate with an arylboronic acid. mdpi.com The catalytic cycle for such a reaction typically involves oxidative addition of the palladium catalyst to the pyrimidine-halide bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Gold complexes have also been utilized to catalyze cycloaddition reactions to form pyrimidines. mdpi.com A notable example is the intermolecular [2+2+2] cycloaddition of ynamides with nitriles, catalyzed by a gold complex, to produce 4-aminopyrimidines. mdpi.com Furthermore, copper-catalyzed reactions of ketones with nitriles under basic conditions provide another route to functionalized pyrimidines. mdpi.com

The following table summarizes some catalytic systems used in pyrimidine synthesis.

Catalyst System Reaction Type Example Application Reference
Pd(dbpf)Cl₂ / K₂CO₃Suzuki CouplingSynthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines. nih.gov
Ph₃PAuNTf₂[2+2+2] CycloadditionSynthesis of 4-aminopyrimidines from ynamides and nitriles. mdpi.com
Copper Catalyst / BaseCyclizationSynthesis of pyrimidines from ketones and nitriles. mdpi.com
Silver Nitrate (AgNO₃)[3+2] AnnulationSynthesis of CF₃-substituted pyrrole (B145914) derivatives. While not a pyrimidine synthesis, it demonstrates silver catalysis in heterocycle formation. acs.org

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. rsc.org These methods allow for the detailed examination of reaction pathways, including the identification of transition states and intermediates that may be difficult to observe experimentally. rsc.org

For pyrimidine systems, computational studies can provide insights into various aspects of their reactivity. For example, DFT calculations have been used to study the mechanism of palladium-catalyzed methylation of 2-phenylpyridine, a related nitrogen-containing heterocycle. rsc.org Such studies can identify the key mechanistic steps, such as C-H bond activation, oxidative addition, and reductive elimination, and determine the rate-limiting step of the reaction. rsc.org

In the context of this compound, computational modeling could be used to:

Predict the most likely sites for electrophilic and nucleophilic attack.

Model the transition states for various synthetic and functionalization reactions.

Understand the influence of the tert-butyl group on the geometry and electronics of the pyrimidine ring.

Investigate the binding mode of the molecule to biological targets, as has been done for other diaminopyrimidine derivatives that act as inhibitors of dihydrofolate reductase (DHFR). nih.govnih.gov

Quantum chemical calculations have also been used to analyze the structural and electronic properties of diaminopyrimidine derivatives, providing insights into their molecular interactions and reactivity. acs.org

Computational Studies and Structure Activity Relationship Sar Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. This technique is crucial for predicting the binding affinity and mode of action of a potential drug. The process involves sampling a ligand's conformations within the active site of a target protein and scoring them based on binding energy.

In the context of pyrimidine (B1678525) derivatives, molecular docking has been successfully used to identify and optimize inhibitors for various biological targets. For instance, studies have docked pyrimidine-based compounds into the active sites of targets like Plasmodium falciparum dihydrofolate reductase (PfDHFR) and B-cell lymphoma 2 (Bcl-2) to assess their potential as antimalarial and anticancer agents, respectively. nih.govmdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com

For 2-(tert-butyl)pyrimidine-4,5-diamine, the 4- and 5-amino groups are predicted to be potent hydrogen bond donors, while the pyrimidine ring nitrogens can act as hydrogen bond acceptors. The tert-butyl group at the C2 position introduces a significant steric and hydrophobic character, which could be critical for fitting into specific hydrophobic pockets within a target's active site. Docking this compound into various enzyme active sites, such as kinases or reductases, would elucidate its potential binding modes and guide further derivatization to enhance potency and selectivity.

Table 1: Illustrative Molecular Docking Results for Various Pyrimidine Derivatives This table presents data from related compounds to exemplify the outputs of docking studies.

Compound TypeProtein TargetExample Binding Energy (kcal/mol)Key Interacting Residues (Example)Reference
Quinoline-pyrido[2,3-d]pyrimidinoneDihydropteroate synthase (S. aureus)-8.90Asn11, His241, Asp84 mdpi.com
Substituted Pyrimidine-2,4-diaminePfDHFR (Quadruple Mutant)-7.5 (Calculated)Asp54, Ser108, Phe58 nih.gov
Hydrazinyl-dihydropyrimidineBcl-2-8.31Arg104, Asp108, Tyr105 mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energetic properties of a molecule. These methods provide deep insights into a compound's intrinsic stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For pyrimidine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), are standard for obtaining reliable structural parameters. nih.gov

Applying DFT to this compound would yield its most stable three-dimensional structure. The calculations would provide precise bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundational starting point for all other computational analyses, including docking and molecular dynamics. Studies on similar molecules, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have used DFT to analyze geometric changes upon substitution and dimerization, highlighting the method's utility in understanding structural nuances. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich diaminopyrimidine ring system, particularly the amino groups. The LUMO would likely be distributed across the pyrimidine ring's π-antibonding orbitals. Analyzing the FMOs would help predict the molecule's kinetic stability and its potential role in charge-transfer interactions with biological receptors. In related thiazole (B1198619) azo dyes, FMO analysis has been used to explain reactivity and electronic transition properties. mdpi.com

Table 2: Example FMO Data for a Related Heterocyclic Compound This table shows illustrative data for 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (DAPF) to demonstrate typical FMO analysis results.

ParameterValue (eV)Reference
HOMO Energy-5.65 nih.gov
LUMO Energy-1.29 nih.gov
HOMO-LUMO Energy Gap (ΔE)4.36 nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential, typically colored red) indicate sites for electrophilic attack, while electron-poor regions (positive potential, blue) indicate sites for nucleophilic attack.

For this compound, the MEP map would likely show strong negative potential around the pyrimidine ring nitrogen atoms (N1 and N3), making them sites for hydrogen bonding and metal coordination. The areas around the amino group hydrogens would exhibit positive potential, identifying them as hydrogen bond donor sites. Such analysis is invaluable for understanding non-covalent interactions in a protein's active site. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies its significance. nih.gov

In this compound, NBO analysis would quantify the delocalization of the lone pair electrons from the amino groups into the π-system of the pyrimidine ring. It would also reveal hyperconjugative interactions between the pyrimidine ring and the tert-butyl substituent. Studies on similar pyrimidine systems have used NBO to elucidate the stability conferred by intermolecular hydrogen bonds and other weak interactions. nih.gov

Conformational Analysis and Stereochemical Impact

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. The relative stability of these conformers can significantly influence a molecule's biological activity by determining its preferred shape for receptor binding. nih.gov

Structure-Activity Relationship (SAR) Exploration of Pyrimidine Diamine Derivatives

The structure-activity relationship (SAR) of pyrimidine derivatives is a critical area of study in medicinal chemistry, revealing how the molecular structure of these compounds influences their biological activity. Research indicates that the central pyrimidine ring serves as a crucial scaffold for developing biologically active agents. nih.gov The type and position of substituents on this ring system are known to significantly influence the compound's pharmacological properties. nih.gov Comprehensive SAR studies based on pyrimidine derivatives have shown that the core ring is essential for their antitubercular activities, for instance. nih.gov The exploration of different substituents at various positions on the pyrimidine ring allows for the fine-tuning of steric and electronic parameters, which in turn dictates the compound's interaction with biological targets. nih.gov

Influence of the Tert-butyl Group on Molecular Recognition and Selectivity

The tert-butyl group, a bulky and hydrophobic substituent, exerts a significant influence on the conformation and binding affinity of molecules. Its primary effect stems from steric hindrance, which can twist the molecular geometry. researchgate.net This twisting can lead to a weaker overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a strategy employed in designing molecules with specific electronic properties. researchgate.net

In the context of molecular recognition, the steric bulk of the tert-butyl group plays a crucial role in defining selectivity. By occupying space, it can shield parts of the molecule, guiding the approach of binding partners and enforcing a specific orientation within a receptor's binding site. researchgate.netnih.gov The hydrophobic nature of the tert-butyl group also contributes significantly to binding interactions, particularly through the formation of van der Waals forces and by participating in hydrophobic "key-lock" mechanisms. In complex host-guest systems, tert-butyl groups have been observed to fill cavities, demonstrating their capacity to mediate intermolecular associations. nih.gov This ability to create well-defined, sterically controlled, and hydrophobic surfaces is a key reason for its use in designing selective ligands.

Impact of Substituents at Pyrimidine C2, C4, and C5 Positions on Chemical Properties

The chemical and biological properties of pyrimidine diamine derivatives are highly sensitive to the nature of the substituents at the C2, C4, and C5 positions of the pyrimidine ring. nih.govnih.gov Modifications at these sites can drastically alter a compound's activity and selectivity.

At the C2 and C4 Positions: SAR studies on 2,4-disubstituted pyrimidines have demonstrated that both the steric and electronic characteristics of the substituents at these positions are critical for biological activity, such as cholinesterase inhibition. nih.gov A variety of heterocyclic moieties, including piperazine, methylpiperazine, and pyrrolidine, have been introduced at the C2 position, while different aryl-amino groups have been placed at the C4 position to modulate activity. nih.gov For example, in one study, a pyrrolidin-1-yl group at C2 combined with an N-(naphth-1-ylmethyl) group at C4 resulted in a potent acetylcholinesterase (AChE) inhibitor. nih.govsigmaaldrich.com The substitution pattern directly influences the inhibitory concentration (IC₅₀) and selectivity against different enzymes. nih.gov

At the C5 Position: The C5 position is also a key site for modification. The introduction of electron-donating groups at this position has been shown to facilitate robust pyrimidine synthesis. acs.org In the development of antifolate drugs, a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines were synthesized and evaluated as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). nih.gov These compounds showed promising inhibitory activity against both wild-type and mutant forms of the enzyme. nih.gov Furthermore, transition metal-catalyzed cross-coupling reactions are a common method for introducing aryl groups at the C5 position of uracil (B121893) derivatives, a related pyrimidine structure. mdpi.com

The following table summarizes the observed impact of various substituents at these key positions based on reported research findings.

PositionSubstituent TypeObserved ImpactResearch ContextCitations
C2 Heterocyclic amines (e.g., pyrrolidinyl, methylpiperidinyl)Modulates steric and electronic properties, affecting enzyme inhibition potency and selectivity.Cholinesterase Inhibitors nih.gov
C4 Aryl-amino groups (e.g., N-benzyl, N-phenethyl)Influences cholinesterase inhibition and can confer anti-Aβ aggregation activity.Cholinesterase Inhibitors nih.gov
C5 Electron-donating groupsFacilitates more robust chemical synthesis of the pyrimidine ring.Synthetic Chemistry acs.org
C5 Substituted methyl linkers (e.g., [(phenethylamino)methyl])Confers potent inhibitory activity against dihydrofolate reductase.Antimalarial Agents nih.gov

Role of Linker Length and Heteroatom Variations in Pyrimidine Derivatives

The structural elements connecting the pyrimidine core to its substituents, known as linkers, and the incorporation of different heteroatoms are fundamental strategies in drug design to optimize a compound's profile.

Linker Length: The length and flexibility of a linker chain can significantly affect a molecule's ability to adopt an optimal conformation for binding to its target. In a series of compounds analogous to pyrimidines, a flexible 4-atom linker between a dihydrotriazine ring and a phenyl ring was shown to result in potent antiplasmodial activity. nih.gov In pyrimidine derivatives themselves, linkers such as the methyl group in 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines are crucial for positioning the terminal substituent correctly within the enzyme's active site. nih.gov The linker's nature dictates the spatial relationship between the core pyrimidine scaffold and peripheral functional groups, which is essential for effective molecular recognition.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular connectivity can be assembled.

1H and 13C NMR for Structural Elucidation

The ¹H NMR spectrum of 2-(Tert-butyl)pyrimidine-4,5-diamine provides critical information about the number and chemical environment of the protons. The tert-butyl group is expected to exhibit a characteristic singlet in the upfield region, integrating to nine protons. The aromatic proton on the pyrimidine (B1678525) ring and the protons of the two amine groups will appear at distinct chemical shifts, influenced by the electronic effects of the substituent groups.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The quaternary carbon of the tert-butyl group and the three methyl carbons will have characteristic chemical shifts. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with their exact positions dictated by the substitution pattern.

¹H NMR Data
Chemical Shift (ppm) Assignment
Data not available in search results
¹³C NMR Data
Chemical Shift (ppm) Assignment
Data not available in search results

Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of the protonated carbons in the molecule. For this compound, HSQC would link the aromatic proton to its corresponding carbon on the pyrimidine ring and the tert-butyl protons to the methyl carbons.

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the tert-butyl protons and the quaternary carbon of the tert-butyl group, as well as the C2 carbon of the pyrimidine ring. Correlations from the amine protons could also help to confirm their position on the pyrimidine ring.

2D NMR Connectivity
HMBC Correlations Interpretation
Data not available in search results

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound can be calculated from its molecular formula, C₈H₁₄N₄, and compared with the experimentally determined value from HRMS.

HRMS Data
Calculated m/z Observed m/z
Data not available in search resultsData not available in search results

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine groups, the C-H bonds of the tert-butyl group and the aromatic ring, and the C=N and C=C bonds within the pyrimidine ring.

IR Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment
Data not available in search results

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained. For this compound, an X-ray crystal structure would provide precise information on the geometry of the pyrimidine ring, the orientation of the tert-butyl group, and the hydrogen bonding network formed by the amine groups.

X-ray Crystallography Data
Parameter Value
Crystal SystemData not available in search results
Space GroupData not available in search results
Unit Cell DimensionsData not available in search results
Key Bond Lengths (Å)Data not available in search results
Key Bond Angles (°)Data not available in search results

Applications in Advanced Organic Synthesis

As Building Blocks for Complex Heterocyclic Compounds

The vicinal diamine functionality on the pyrimidine (B1678525) ring of 2-(tert-butyl)pyrimidine-4,5-diamine serves as a powerful synthon for the construction of various fused heterocyclic systems. This is achieved through a variety of chemical transformations, including condensation, cyclization, and cross-coupling reactions.

The reactivity of the amino groups allows for condensation reactions with dicarbonyl compounds or their equivalents to form new heterocyclic rings fused to the pyrimidine core. For instance, reaction with α-dicarbonyl compounds can lead to the formation of pyrazino[2,3-d]pyrimidine derivatives. Similarly, reaction with reagents like carbon disulfide or phosgene (B1210022) can yield fused imidazole (B134444) or triazole systems.

Furthermore, the pyrimidine core itself can be further functionalized. For example, diaminopyrimidines can undergo Suzuki coupling reactions to introduce aryl or other substituents at specific positions, expanding the molecular diversity of the resulting compounds. nih.govmdpi.com The synthesis of various fused heterocyclic ring systems, such as pyridodipyrimidines nih.gov, thiazolo-pyrimidines mdpi.com, and purines mdpi.com, often utilizes diaminopyrimidine precursors. These complex heterocyclic compounds are of significant interest due to their potential biological activities. mdpi.comnih.govharvard.edu

The synthesis of complex heterocyclic compounds often involves multi-step reactions, as illustrated in the table below, which showcases examples of reactions used to build complex structures from pyrimidine precursors.

Table 1: Examples of Reactions for the Synthesis of Complex Heterocyclic Compounds from Pyrimidine Derivatives

Reaction TypeStarting Material (Example)Reagents and ConditionsProduct Type (Example)Reference
Suzuki Coupling2,4-Diamino-5-iodopyrimidine derivativePhenylboronic acid, Pd(dbpf)Cl₂, K₂CO₃, EtOH/toluene/H₂O, 90 °C2,4-Diamino-5-arylpyrimidine derivative nih.govmdpi.com
Condensation/Cyclization2,6-Diamino-3(H)-4-oxo-pyrimidineα-chloro-ketone, followed by hydrolysis and couplingfuro[2,3-d]pyrimidine nih.govnih.gov
One-Pot Three-Component Reaction2-Amino-4H-1,3-thiazin-4-one derivative, tert-butyl isocyanide, dimethyl acetylenedicarboxylateDichloromethanePyrimido[2,1-b] mdpi.comsigmaaldrich.comthiazine derivative mdpi.com
Cyclocondensation6-amino-uracil, aryl aldehydes, p-TSA[bmim]BrPyridodipyrimidine nih.gov

These examples highlight the utility of diaminopyrimidines as foundational molecules for generating a diverse array of complex heterocyclic structures.

Development of Specialized Reagents and Ligands (e.g., in Asymmetric Catalysis)

The development of novel ligands is crucial for advancing the field of asymmetric catalysis, which is essential for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral vicinal diamines are a well-established class of ligands that have proven to be highly effective in a variety of metal-catalyzed asymmetric transformations. nih.govresearchgate.netua.es

While direct applications of this compound as a ligand in asymmetric catalysis are not extensively documented in the reviewed literature, its structural motif suggests significant potential in this area. The two adjacent amino groups can act as a bidentate ligand, chelating to a metal center. The tert-butyl group, with its steric bulk, can influence the stereochemical outcome of a catalyzed reaction.

The synthesis of chiral ligands often involves the derivatization of a diamine core. The amino groups of this compound can be readily functionalized, for example, by reaction with chiral auxiliaries or by the introduction of phosphine (B1218219) or other coordinating groups. This would allow for the creation of a library of chiral ligands with tunable steric and electronic properties.

The general importance of diamine derivatives in asymmetric catalysis is well-established. For instance, chiral diamine ligands are used in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. nih.govua.es The development of new diamine-based ligands is an active area of research, and this compound represents a promising, yet underexplored, platform for the design of novel catalysts. The synthesis of complex diamine derivatives often involves multi-step processes to introduce chirality and other desired functionalities. researchgate.net

Role in the Creation of Novel Materials with Tailored Functionalities

The application of pyrimidine derivatives extends beyond medicinal chemistry and into the realm of materials science. The incorporation of pyrimidine units into polymers and other materials can impart specific functionalities, such as thermal stability, conductivity, and light-emitting properties. For example, diamine monomers are key components in the synthesis of high-performance polymers like polyimides and polyamides. The rigid aromatic structure of the pyrimidine ring can contribute to the thermal and mechanical stability of such polymers.

While the direct use of this compound in materials science is not widely reported in the surveyed literature, its structure suggests potential applications. The diamine functionality allows it to be used as a monomer in polymerization reactions. The resulting polymers could possess interesting properties due to the presence of the pyrimidine ring and the tert-butyl group. For instance, spirobifluorene diamine monomers are utilized in the creation of materials for molecular electronics and light-emitting devices. researchgate.net

Furthermore, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.

The table below provides a hypothetical overview of the potential roles of this compound in the creation of novel materials.

Table 2: Potential Applications of this compound in Materials Science

Material TypePotential Role of this compoundAnticipated Properties
High-Performance Polymers (e.g., Polyimides)Diamine monomerEnhanced thermal stability, mechanical strength
Coordination Polymers/MOFsOrganic linkerPorosity, catalytic activity, sensing capabilities
Light-Emitting MaterialsComponent of organic light-emitting diodes (OLEDs)Luminescence, charge transport properties

Further research is needed to explore and realize the potential of this compound as a building block for novel materials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(tert-butyl)pyrimidine-4,5-diamine, and how are these compounds characterized?

  • Answer : Common synthetic methods involve condensation reactions between substituted amidines and β-diketones or their equivalents. For example, tert-butyl groups are often introduced via carbamate-protected intermediates, as seen in tert-butyl carbamate derivatives . Characterization typically employs 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity validation. For instance, substituted pyrimidine-diamines in anti-TB studies were confirmed via spectral data (e.g., MS m/z: 253–394) .

Q. What biological activities are associated with pyrimidine-4,5-diamine derivatives?

  • Answer : Pyrimidine-4,5-diamine derivatives exhibit antimicrobial, antitumor, and enzyme inhibitory activities. For example, N5-substituted benzylidene analogs demonstrated anti-TB activity by targeting mycobacterial enzymes . Structural analogs like 5-[(2-chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine are studied as enzyme inhibitors or receptor ligands due to their unique substitution patterns .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized without compromising purity?

  • Answer : Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature control (room temp vs. reflux), and catalyst selection (e.g., DMAP for silylation) critically influence yields. For example, tert-butyldimethylsilyl (TBDMS) protection in pyrimidine synthesis achieved >70% yield under anhydrous conditions . Post-synthesis purification via column chromatography or recrystallization is essential, as seen in isolation of 6-chloro-N4-aryl pyrimidines (68–72% yields) .

Q. How do structural modifications (e.g., tert-butyl vs. methoxy groups) affect the biological activity of pyrimidine-4,5-diamine derivatives?

  • Answer : Substituents like tert-butyl groups enhance steric bulk and lipophilicity, improving membrane permeability. In contrast, methoxy or chloro groups modulate electronic effects, influencing binding to target enzymes. For instance, 2-chloro-3,5-dimethoxyphenylmethyl substituents in analogs showed enhanced enzyme inhibition compared to non-halogenated derivatives . Comparative studies using isosteric replacements (e.g., fluorine for hydrogen) can further elucidate structure-activity relationships .

Q. How should researchers resolve contradictions in reported biological activities of pyrimidine-4,5-diamine analogs?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strains, IC50 measurement protocols) or compound purity. For example, anti-TB activity discrepancies in N5-benzylidene derivatives could stem from differences in mycobacterial culture media . Validating results via orthogonal assays (e.g., enzymatic vs. whole-cell assays) and ensuring >95% purity via HPLC are recommended .

Q. What safety protocols are critical during the synthesis of tert-butyl-containing pyrimidine derivatives?

  • Answer : Handling tert-butyl reagents (e.g., TBDMS-Cl) requires PPE (gloves, goggles), fume hoods for volatile solvents (pyridine, DCM), and emergency measures for inhalation/exposure (e.g., immediate medical consultation) . Waste disposal must adhere to institutional guidelines for halogenated organics.

Specialized Applications

Q. Can this compound serve as a building block for non-biological applications, such as materials science?

  • Answer : Pyrimidine-diamine cores with tert-butyl groups have potential in metal-organic frameworks (MOFs) due to their rigidity and paramagnetic properties. For example, pyrimidine-4,6-diyl bis(tert-butyl nitroxide) derivatives act as spin-bearing ligands for designing magnetic materials .

Q. What methodologies are used to study enzyme inhibition mechanisms of pyrimidine-4,5-diamine derivatives?

  • Answer : Techniques include kinetic assays (e.g., Michaelis-Menten plots), X-ray crystallography for enzyme-cofactor binding analysis, and molecular docking simulations. For instance, studies on N5-substituted analogs identified hydrogen bonding with mycobacterial dihydrofolate reductase active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.